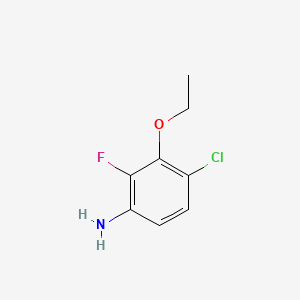

4-Chloro-3-ethoxy-2-fluoroaniline

Beschreibung

Historical Context and Significance of Halogenated Anilines in Chemical Research

The study of anilines dates back to the 19th century, with their initial importance stemming from the burgeoning synthetic dye industry. researchgate.net Halogenated anilines quickly became crucial intermediates in the synthesis of a wide spectrum of dyes and pigments, offering a versatile platform for producing a variety of colors with enhanced stability. nih.gov Beyond colorants, the 20th century saw the expansion of halogenated anilines into the development of pharmaceuticals, agrochemicals, and polymers. nih.gov

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a well-established strategy to modulate their pharmacological profiles. nih.govresearchgate.net Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net For instance, chlorinated anilines are building blocks for various pharmaceuticals, including antiseptics and antivirals. nih.gov Similarly, in agriculture, these compounds are precursors to a range of herbicides and pesticides. nih.gov The continuous exploration of new substitution patterns on the aniline (B41778) ring remains an active area of research, aiming to fine-tune the properties of these valuable chemical entities. rsc.org

Structural Characteristics and Substitution Patterns in Halogenated Anilines

The chemical behavior of aniline and its derivatives is dictated by the interplay of the amino group (-NH2) and the aromatic ring. The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. This means it increases the reactivity of the benzene (B151609) ring towards electrophiles and directs incoming substituents to the positions ortho (adjacent) and para (opposite) to it.

In the case of 4-Chloro-3-ethoxy-2-fluoroaniline , the aniline ring is substituted with three different groups:

A chloro group at position 4.

An ethoxy group (-OCH2CH3) at position 3.

A fluoro group at position 2.

This specific substitution pattern would be expected to significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. The presence of multiple halogens (chlorine and fluorine) and an alkoxy group (ethoxy) creates a unique electronic environment on the aromatic ring, which could lead to novel reactivity and biological activity.

Rationale and Scope for Academic Investigation of this compound

Given the established importance of polysubstituted anilines, the academic investigation of a novel compound like this compound would be a logical extension of existing research. While specific studies on this molecule are not prominent in the literature, its structure suggests several avenues for valuable research.

The primary rationale for its investigation would lie in its potential as a novel building block for the synthesis of complex molecules in medicinal and materials science. Researchers would likely be interested in:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and fully characterizing its spectroscopic and physicochemical properties.

Derivative Synthesis: Using it as a starting material to create new series of compounds for biological screening. The unique combination of substituents could lead to the discovery of new drug candidates with improved efficacy or novel mechanisms of action.

Polymer Science: Investigating its potential as a monomer for the synthesis of new polymers with tailored electronic or physical properties, drawing parallels with research on other fluorinated polyanilines. ossila.com

The scope of academic investigation would likely begin with fundamental synthetic chemistry and expand into applied areas as the properties of the compound and its derivatives are better understood. The presence of fluorine, in particular, is of high interest in modern drug design due to its ability to enhance metabolic stability and binding affinity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-ethoxy-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVBUBBCVRLCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275189 | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-31-9 | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Ethoxy 2 Fluoroaniline

Established Synthetic Pathways and Reaction Schemes for Substituted Anilines

The synthesis of polysubstituted anilines, such as 4-Chloro-3-ethoxy-2-fluoroaniline, relies on a variety of established organic reactions. These methods provide the foundation for constructing the complex architecture of such molecules.

Amination Reactions in the Synthesis of Fluoroaniline Derivatives

Amination reactions are fundamental to the introduction of the defining amino group of anilines. In the context of fluoroaniline derivatives, two prominent methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is highly versatile, allowing for the coupling of amines with aryl halides. wikipedia.org The development of this method has significantly expanded the possibilities for synthesizing aryl amines by offering a more facile alternative to harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The synthetic utility of the Buchwald-Hartwig amination arises from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners. wikipedia.org For the synthesis of fluoroaniline derivatives, this reaction can be employed by coupling a suitably substituted fluoro- and chloro-containing aryl halide with an amine source. The efficiency of the Buchwald-Hartwig amination is heavily influenced by the choice of palladium catalyst and the supporting ligands. wiley.com Bidentate phosphine ligands like BINAP and DPPF have proven effective for the amination of primary amines. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers another pathway to fluoroaniline derivatives. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, an amine. The success of SNAr reactions is largely dependent on the electronic properties of the aromatic ring; it is most efficient with electron-poor fluoroarenes. nih.gov However, recent advancements using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov This method is amenable to a variety of nucleophiles, including amines. nih.gov

A comparative overview of these two amination strategies is presented in the table below.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium-based | Often requires no catalyst, but can be facilitated by photoredox catalysts |

| Substrate Scope | Broad range of aryl halides and amines | Typically requires electron-deficient aromatic rings |

| Reaction Conditions | Generally mild to moderate temperatures | Can require harsh conditions, but milder methods are emerging |

| Functional Group Tolerance | High | Can be limited by the reactivity of the nucleophile and substrate |

Directed Ortho-Metalation and Related Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent specifically at the ortho-position. wikipedia.org

Examples of effective DMGs include amides, carbamates, and tertiary amines. wikipedia.org The heteroatom within the DMG coordinates to the lithium cation, facilitating the deprotonation of the nearby C-H bond. wikipedia.orgbaranlab.org This method offers a high degree of regioselectivity, favoring the ortho position over the para position, which is often a competing site in traditional electrophilic aromatic substitution reactions. wikipedia.org

In the synthesis of a molecule like this compound, DoM could be strategically employed to introduce one of the substituents in a regiocontrolled manner. For instance, starting with a simpler substituted aniline (B41778), a DMG could be used to direct the introduction of an additional functional group at a specific ortho-position.

The relative directing ability of common DMGs is an important consideration in synthetic planning. A general hierarchy of directing group strength has been established through competition studies.

| Directing Metalation Group (DMG) | Relative Strength |

| -OCONEt₂ | Very Strong |

| -CONEt₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -F | Moderate |

| -NR₂ | Moderate |

Multicomponent Reactions Incorporating Anilines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. sciepub.comnih.gov These reactions are advantageous in terms of step economy and can rapidly generate molecular complexity. nih.gov Several MCRs prominently feature anilines as key components.

The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine (such as an aniline derivative), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. sciepub.comorganic-chemistry.org The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. organic-chemistry.org The versatility of the Ugi reaction allows for the synthesis of a wide array of peptide-like structures. nih.gov

The Passerini reaction is another significant MCR, involving the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While an amine is not a direct component, the products of the Passerini reaction can be precursors to more complex molecules that may incorporate aniline moieties in subsequent steps. The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, particularly in aprotic solvents. wikipedia.orgorganic-chemistry.org

The table below summarizes the key features of these two multicomponent reactions.

| Reaction | Components | Product | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High atom economy, rapid generation of peptide-like scaffolds. sciepub.comnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | One of the first isocyanide-based MCRs, proceeds well in aprotic solvents. wikipedia.orgorganic-chemistry.org |

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency and sustainability of chemical processes. These innovations are highly relevant to the synthesis of complex molecules like this compound.

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is crucial for the efficiency and selectivity of many organic reactions. In the synthesis of substituted anilines, various catalytic systems have been developed to enhance reaction rates and yields.

Palladium-based catalysts are widely used in C-N bond-forming reactions, such as the Buchwald-Hartwig amination. wiley.com The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aniline and regenerate the catalyst. wikipedia.org The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. wiley.com For instance, the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the coupling of aryl chlorides. nih.govnih.gov

Beyond palladium, other transition metals like copper and iron have also been employed in catalytic amination reactions. scispace.com Metal-free catalytic systems are also emerging as a more sustainable alternative. For example, imidazolium-based salts have been shown to catalyze the allylation of anilines with tunable regioselectivity. scispace.com

The following table provides an overview of different catalytic systems used in aniline synthesis.

| Catalyst System | Key Features | Representative Applications |

| Palladium-based | Highly versatile, good functional group tolerance. wikipedia.orgwiley.com | Buchwald-Hartwig amination of aryl halides. wikipedia.org |

| Copper-based | Often used in Ullmann-type couplings. | Amination of aryl halides. |

| Iron-based | More economical and environmentally benign than precious metals. scispace.com | Allylic substitution of alcohols with anilines. scispace.com |

| Metal-free | Sustainable, avoids metal contamination of products. scispace.com | Regioselective allylation of anilines. scispace.com |

Sustainable Synthesis Approaches and Process Intensification

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical production. acs.org Sustainable approaches to aniline synthesis focus on the use of greener solvents, renewable starting materials, and energy-efficient processes. acs.orgyoutube.com

One approach involves replacing traditional, often hazardous, reagents with more environmentally benign alternatives. For instance, in the synthesis of acetanilide from aniline, acetic anhydride can be replaced with a magnesium sulfate-glacial acetic acid system, which acts as a benign and inexpensive catalyst. ijtsrd.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com A novel microwave-assisted method for producing anilines from activated aryl halides has been reported that eliminates the need for organic solvents and catalysts. tandfonline.com

Process intensification aims to develop smaller, more efficient, and safer chemical production processes. In the context of aniline synthesis, this can involve the use of flow reactors. Continuous flow biocatalytic processes, for example, offer a sustainable alternative to traditional precious metal-catalyzed reductions of nitroaromatics. nih.gov These systems can allow for the reuse of cofactors and facilitate product extraction in a single continuous operation. nih.gov Furthermore, modifying heat transfer systems in industrial aniline production can significantly improve energy efficiency. bcrec.id

The table below highlights some key aspects of sustainable synthesis and process intensification in the context of aniline production.

| Approach | Description | Example |

| Green Solvents and Reagents | Utilizing less hazardous and more environmentally friendly chemicals. acs.orgyoutube.com | Replacing acetic anhydride with a MgSO₄/acetic acid system for acetylation of aniline. ijtsrd.com |

| Alternative Energy Sources | Employing methods like microwave irradiation to reduce energy consumption and reaction times. tandfonline.com | Microwave-assisted synthesis of anilines from aryl halides without organic solvents. tandfonline.com |

| Biocatalysis | Using enzymes to perform chemical transformations under mild, aqueous conditions. nih.gov | Continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase. nih.gov |

| Flow Chemistry | Conducting reactions in continuous flow reactors for better control, safety, and efficiency. nih.gov | Continuous extraction and reuse of aqueous phase in biocatalytic aniline production. nih.gov |

| Process Integration | Combining reaction and separation steps or integrating exothermic and endothermic reactions to improve energy efficiency. bcrec.id | Modifying heat transfer fluid looping systems in industrial aniline production. bcrec.id |

Strategies for Preparation of Precursor Molecules for this compound

The primary route for the synthesis of this compound involves the preparation of a substituted nitrobenzene precursor, which is then subjected to a reduction of the nitro group to an amine. A key strategy for the synthesis of the immediate precursor, 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene, starts from a commercially available dihalogenated and nitrated benzene (B151609) derivative.

A plausible and documented synthetic pathway for related alkoxy-substituted anilines provides a strong basis for the preparation of the target compound's precursors. This multi-step process begins with 1,3-dichloro-2-fluoro-4-nitrobenzene. The core of this strategy involves a nucleophilic aromatic substitution to introduce the desired ethoxy group, followed by a reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution for the Synthesis of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene

The initial precursor, 1,3-dichloro-2-fluoro-4-nitrobenzene, serves as the starting material. The first key transformation is the selective substitution of one of the chlorine atoms with an ethoxy group. This is typically achieved through a nucleophilic aromatic substitution reaction using sodium ethoxide. The fluorine atom and the nitro group are strongly electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack. The chlorine atom at the 3-position is sterically less hindered and is preferentially substituted.

The reaction is generally carried out in a suitable solvent, such as ethanol or a polar aprotic solvent, at an elevated temperature to ensure a reasonable reaction rate.

Reaction Scheme:

ClC6H2(F)(Cl)NO2 + NaOCH2CH3 → ClC6H2(F)(OCH2CH3)NO2 + NaCl

Table 1: Reaction Conditions for the Synthesis of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene

| Parameter | Condition |

| Starting Material | 1,3-dichloro-2-fluoro-4-nitrobenzene |

| Reagent | Sodium ethoxide (NaOEt) |

| Solvent | Ethanol (EtOH) or other suitable polar solvents |

| Temperature | Elevated, reaction-specific |

| Product | 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene |

Step 2: Reduction of the Nitro Group to Form this compound

Once the precursor 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene is synthesized and purified, the final step in the formation of the target aniline is the reduction of the nitro group (-NO2) to an amino group (-NH2). This is a common and well-established transformation in organic synthesis.

Several methods can be employed for this reduction, including catalytic hydrogenation or the use of reducing agents like iron, tin, or sodium dithionite in an acidic or neutral medium. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is often a clean and efficient method.

Reaction Scheme:

ClC6H2(F)(OCH2CH3)NO2 + [H] → ClC6H2(F)(OCH2CH3)NH2

Table 2: Common Methods for the Reduction of the Nitro Precursor

| Reduction Method | Reagents and Conditions |

| Catalytic Hydrogenation | H2 gas, Pd/C or Pt/C catalyst, in a solvent like ethanol or ethyl acetate |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/CH3COOH |

| Other Reducing Agents | Sodium dithionite (Na2S2O4) |

The choice of the reduction method can depend on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.

The successful implementation of these strategies allows for the efficient preparation of the necessary precursor molecules, which are pivotal for the synthesis of this compound. The control of regioselectivity in the nucleophilic aromatic substitution step is crucial for obtaining the desired isomer.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Ethoxy 2 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Dynamics of Substituted Anilineswikipedia.orgbyjus.com

Nucleophilic aromatic substitution (SNAr) in derivatives of aniline (B41778) is a critical reaction class. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org The reactivity of the aromatic ring is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups are known to activate the ring toward nucleophilic attack, particularly when positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. wikipedia.orgbyjus.com Conversely, electron-donating groups tend to deactivate the ring. mdpi.com

Regioselectivity and Site Selectivity in SNAr Reactions

For 4-chloro-3-ethoxy-2-fluoroaniline, the regioselectivity of SNAr reactions is a key consideration. The molecule possesses two potential leaving groups: a chlorine atom and a fluorine atom. In SNAr reactions, fluoride (B91410) is typically a better leaving group than chloride, an order that is inverted compared to SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the attached carbon more electrophilic. nih.gov

The directing effects of the other substituents also play a crucial role. The amino group is a powerful activating group for electrophilic attack but deactivating for nucleophilic attack. The ethoxy group at the 3-position is an electron-donating group, which also deactivates the ring for SNAr. However, the electron-withdrawing inductive effects of the fluorine at C2 and chlorine at C4 enhance the electrophilicity of the ring.

Site selectivity depends on which carbon is attacked. Given the substitution pattern, a nucleophile could attack C2 (displacing fluorine) or C4 (displacing chlorine).

Attack at C2: The fluorine at C2 is ortho to the amino group and meta to the chloro group. The strong inductive pull of fluorine makes C2 a highly electrophilic center.

Attack at C4: The chlorine at C4 is para to the amino group and meta to the ethoxy group.

Considering the superior leaving group ability of fluorine in SNAr reactions and its position ortho to the deactivating amino group and meta to the deactivating ethoxy group, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluorine atom. Research on other o-fluoroanilines supports that C-F bond activation is a key process in their reactions. vt.edu

Table 1: Predicted Regioselectivity in SNAr Reaction of this compound

| Position of Attack | Leaving Group | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|---|

| C2 | Fluorine | Activated by inductive effect of F; Deactivated by ortho-NH2 and meta-ethoxy. | More probable due to F being a better leaving group. |

Influence of Halogen and Ethoxy Substituents on Reaction Energetics and Pathways

The substituents on the aniline ring profoundly affect the energetics and pathways of SNAr reactions.

Halogen Substituents (F and Cl): Both fluorine and chlorine are electron-withdrawing groups via the inductive effect, which lowers the energy of the Meisenheimer complex intermediate and the transition state leading to it, thereby activating the ring for nucleophilic attack. mdpi.com The inductive effect is proximity-dependent, meaning the ortho-fluoro group has a strong activating influence on the ipso-carbon (C2). vt.edu Fluorine's high electronegativity makes the C-F bond more polarized, creating a more electrophilic carbon center and facilitating the initial nucleophilic attack, which is the rate-determining step. nih.gov

The reaction pathway is thus a balance of these competing effects. The strong activation by the halogens, especially fluorine, is expected to overcome the deactivating effect of the ethoxy group, allowing SNAr to proceed. The energy barrier for the formation of the Meisenheimer complex will be lower for attack at the more electrophilic carbon, which is predicted to be C2.

Electrophilic Aromatic Substitution (EAS) Pathwaysbyjus.com

The amino group (-NH2) is a very strong activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the arenium ion intermediate. libretexts.org However, the reactivity is tempered by the presence of two deactivating halogen substituents and the fact that in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing deactivator. byjus.comlibretexts.org

The available positions for electrophilic attack are C5 and C6.

C5: This position is para to the fluoro group and meta to the amino, ethoxy, and chloro groups.

C6: This position is ortho to the amino group and the ethoxy group, and meta to the fluoro and chloro groups.

Given the powerful ortho-directing effect of the amino group and the ortho-directing effect of the ethoxy group, the C6 position is the most likely site for electrophilic attack under neutral or weakly acidic conditions.

Oxidation and Reduction Chemistry of Aniline Derivativesmdpi.com

The chemistry of aniline derivatives is rich in oxidation and reduction reactions. The amino group is susceptible to oxidation, and other functional groups on the ring can also be involved.

Formation of Oxidized and Reduced Products from this compound

Oxidation: The oxidation of anilines can be complex, often yielding polymeric materials (polyaniline). mdpi.com Under controlled conditions, various products can be formed. The electrochemical oxidation of anilines typically begins with a one-electron transfer to form a radical cation. mdpi.com The subsequent reaction pathway depends on the substituents and the reaction medium. For some substituted anilines, oxidation can lead to the formation of azo compounds. orientjchem.org The presence of electron-donating or withdrawing substituents influences the oxidation potential and the stability of the intermediates. cdnsciencepub.comresearchgate.net For this compound, oxidation could potentially lead to the formation of the corresponding nitroso, nitro, or azoxy derivatives, or result in polymerization. A study on 4-chloro-3-fluoroaniline (B146274) suggests it can be oxidized to the corresponding nitro compound.

Reduction: The reduction of substituted anilines typically refers to the conversion of a nitro group into an amino group. Since this compound already contains an amino group, reduction reactions would apply to a precursor molecule. For instance, the synthesis of the title compound would likely involve the reduction of 4-chloro-3-ethoxy-2-fluoro-1-nitrobenzene. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic solution.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromoaniline |

| 4-chloro-3-ethoxy-2-fluoro-1-nitrobenzene |

| 6-Bromo-4-chloro-3-ethoxy-2-fluoroaniline |

| 4-Chloro-3-ethoxy-2-fluoro-6-nitroaniline |

Elucidation of Reaction Mechanisms

Due to the lack of specific research, the following subsections on kinetic and computational studies cannot be populated with data for this compound. The information that would typically be included is outlined below to illustrate the type of research that is needed.

No kinetic studies detailing the reaction rates of this compound with various reagents have been found. Such studies would be crucial for determining the reaction order with respect to the aniline and other reactants, which in turn would help in proposing a plausible reaction mechanism. A typical kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using spectroscopic methods. The data would then be used to derive a rate law of the form:

Rate = k[this compound]^x[Reactant]^y

where k is the rate constant, and x and y are the reaction orders.

Table 1: Hypothetical Rate Law Data for a Reaction of this compound

| Experiment | Initial [Aniline] (M) | Initial [Reactant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been located.

Similarly, no computational studies, such as those employing Density Functional Theory (DFT), have been published for this compound. Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, transition states, and products, providing insights into the most likely reaction pathway.

Such a study on this compound would involve:

Optimization of the ground state geometry of the molecule.

Modeling the interaction with a reactant and mapping the reaction coordinate.

Locating and characterizing the transition state structures.

Calculating the activation energies for different possible pathways.

Table 2: Hypothetical Computational Energetics for a Reaction of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | DFT (e.g., B3LYP) | (e.g., 6-31G*) | Data Not Available |

| Transition State | DFT (e.g., B3LYP) | (e.g., 6-31G*) | Data Not Available |

This table is for illustrative purposes only, as no computational data has been located.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Analysis of Characteristic Vibrational Modes and Band Assignments

Key vibrational modes expected for 4-Chloro-3-ethoxy-2-fluoroaniline would include:

N-H Vibrations: The aniline (B41778) moiety would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes of the primary amine group are expected.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group would be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1380 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ethoxy group would likely appear in the 1000-1300 cm⁻¹ region as asymmetric and symmetric stretches.

C-F and C-Cl Stretching: The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, with C-F stretching typically appearing in the 1000-1400 cm⁻¹ range and C-Cl stretching at lower wavenumbers, generally between 600-800 cm⁻¹.

A hypothetical data table for the characteristic vibrational modes is presented below, based on general spectroscopic principles and data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretching | 3400 - 3500 |

| N-H Symmetric Stretching | 3300 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=C Aromatic Stretching | 1400 - 1650 |

| C-N Stretching | 1250 - 1380 |

| Asymmetric C-O-C Stretching | 1200 - 1270 |

| Symmetric C-O-C Stretching | 1000 - 1070 |

| C-F Stretching | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

Conformational Analysis using Vibrational Spectroscopy

Conformational analysis of this compound using vibrational spectroscopy would involve studying the rotational isomerism of the ethoxy group and the orientation of the amino group relative to the benzene ring. Different conformers would likely exhibit subtle shifts in their vibrational frequencies. By comparing experimental FT-IR and FT-Raman spectra with theoretical calculations for different possible conformations, the most stable conformer in the ground state could be determined. However, specific studies on the conformational analysis of this molecule are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, expected chemical shifts can be predicted based on the analysis of similar substituted anilines. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the protons of the amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing chloro and fluoro substituents.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the substituents, with the carbon attached to the fluorine atom showing a characteristic splitting due to C-F coupling.

A hypothetical table of predicted chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| -NH₂ | 3.5 - 4.5 | - |

| -OCH₂CH₃ | ~4.0 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. rsc.org For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents on the ring. Specific ¹⁹F NMR data for this compound is not documented in the available sources.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms in this compound.

COSY: Would establish the coupling between adjacent protons, for instance, between the -OCH₂- and -CH₃ protons of the ethoxy group and between adjacent aromatic protons.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the substitution pattern on the aromatic ring.

While these techniques are standard for structural elucidation, no specific 2D NMR studies for this compound have been reported.

X-ray Diffraction Studies

Comprehensive X-ray diffraction data for this compound is not publicly available in the searched resources. While the existence of the compound is confirmed with a Chemical Abstracts Service (CAS) number of 1323966-31-9 and a molecular formula of C8H9ClFNO, detailed crystallographic studies providing insights into its solid-state structure are absent from the reviewed literature. synquestlabs.comfishersci.no

To illustrate the type of information that would be discussed in the following sections, researchers often turn to the analysis of closely related structures. For example, studies on other halogenated anilines reveal common structural motifs and interactions that could be anticipated in this compound. However, it is crucial to note that direct extrapolation of data from different molecules is not a substitute for experimental analysis of the specific compound .

Single Crystal X-ray Crystallography for Precise Molecular Geometry

A single crystal X-ray crystallography study of this compound would provide the most definitive information about its three-dimensional structure. This technique would determine the precise coordinates of each atom in the crystal lattice, allowing for the calculation of exact bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the molecule's conformation and the electronic effects of its substituents—the chlorine, ethoxy, and fluorine groups.

A hypothetical data table for the crystallographic parameters of this compound, if determined, would resemble the following:

| Parameter | Value |

| Empirical Formula | C8H9ClFNO |

| Formula Weight | 189.61 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, one would expect to observe hydrogen bonding, halogen bonding, and potentially π-stacking interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, and it would likely form hydrogen bonds with electronegative atoms on adjacent molecules, such as the fluorine atom, the oxygen of the ethoxy group, or even the chlorine atom. These interactions are crucial in dictating the primary packing arrangement.

Halogen Bonding: The chlorine atom on the aromatic ring could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the electronic nature of the substituted ring.

Supramolecular Assembly and Self-Organization in the Solid State

The cumulative effect of the intermolecular interactions described above leads to the formation of a larger, ordered three-dimensional structure known as a supramolecular assembly. The specific patterns of hydrogen bonds and other interactions would create predictable, repeating motifs, such as chains, sheets, or more complex networks. Understanding this self-organization is key to the field of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure. Without experimental data for this compound, any description of its supramolecular assembly remains speculative.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Ethoxy 2 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chloro-3-ethoxy-2-fluoroaniline, these studies provide a microscopic view of its structure and electronic landscape.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

At present, specific peer-reviewed studies employing Density Functional Theory (DFT) or ab initio methods for the geometry optimization and electronic structure analysis of this compound are not available in the public domain. Theoretical chemists commonly use methods like B3LYP with basis sets such as 6-311++G(d,p) for such calculations on analogous molecules. These methods are crucial for predicting the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Specific Natural Bond Orbital (NBO) analysis of this compound to quantify intramolecular charge transfer and hyperconjugative interactions is not found in current scientific literature. NBO analysis is a powerful tool that examines the interactions between filled and vacant orbitals, providing insight into the stability arising from electron delocalization. For this molecule, such an analysis would be expected to reveal significant interactions involving the lone pairs of the nitrogen, oxygen, fluorine, and chlorine atoms with the aromatic ring's antibonding orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically published. The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, the MEP would likely show negative potential (red regions) around the electronegative fluorine, chlorine, and oxygen atoms, as well as the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Reactivity Descriptors and Global Reactivity Indices

Global reactivity indices, derived from the energies of frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity.

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

A fundamental aspect of understanding a molecule's reactivity is identifying the sites most susceptible to nucleophilic and electrophilic attack. Fukui functions, derived from conceptual DFT, are instrumental in this prediction. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can determine the local reactivity.

For this compound, a Fukui function analysis would involve calculating the values for different atomic sites within the molecule. This would pinpoint which atoms are most likely to act as electrophiles (accepting electrons) and which are most likely to act as nucleophiles (donating electrons). This information is crucial for predicting how the molecule will interact with other reagents in chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure.

Simulation of IR, Raman, and NMR Spectra for Vibrational and Chemical Shift Assignments

The vibrational modes of this compound could be predicted by performing DFT calculations to obtain its infrared (IR) and Raman spectra. These simulations would provide a set of vibrational frequencies and their corresponding intensities. By comparing these theoretical spectra with experimentally obtained data, each peak in the experimental spectrum can be assigned to a specific stretching, bending, or torsional motion within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei in this compound can be calculated. These theoretical chemical shifts would aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure and the electronic environment of each atom.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

The electronic properties and UV-Vis absorption spectrum of this compound could be investigated using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations can be used to simulate the UV-Vis spectrum, predicting the absorption maxima (λmax) and the corresponding oscillator strengths. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Nonlinear Optical (NLO) Properties Assessment

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry offers a direct route to assessing the NLO potential of a molecule.

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The NLO response of this compound can be evaluated by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters quantify how the electron density of the molecule is distorted by an external electric field. A large hyperpolarizability value is a key indicator of a strong NLO response. DFT calculations can provide reliable estimates of these properties, guiding the design of new NLO materials.

Role of 4 Chloro 3 Ethoxy 2 Fluoroaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The multifaceted nature of 4-chloro-3-ethoxy-2-fluoroaniline makes it an important intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of multiple reaction sites on the molecule allows for sequential and regioselective modifications, leading to the generation of a diverse array of derivatives. The aniline (B41778) functional group can readily undergo a wide range of reactions, including diazotization, acylation, and condensation reactions, providing a gateway to numerous molecular scaffolds.

The chlorine and fluorine atoms on the aromatic ring are not merely passive substituents; they play a significant role in modulating the electronic properties of the molecule, which can influence the reactivity of the aniline group and the aromatic ring itself. For instance, the electron-withdrawing nature of the halogens can affect the nucleophilicity of the amino group. Furthermore, these halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, enabling the introduction of additional complexity and diversity into the target molecules.

The strategic placement of the ethoxy group further diversifies the synthetic possibilities. It can influence the regioselectivity of reactions on the aromatic ring and can be a site for modification itself, although it is generally more stable than the other functional groups. The interplay of these substituents makes this compound a valuable starting material for the synthesis of intricate molecules with potential biological activity.

Building Block for Heterocyclic Scaffolds

A primary application of this compound is in the construction of heterocyclic scaffolds, which are core components of many biologically active compounds. The aniline moiety is a key participant in various cyclization reactions that lead to the formation of nitrogen-containing heterocyclic rings.

The synthesis of quinoline derivatives represents a significant area where substituted anilines like this compound are employed. The quinoline core is a prevalent motif in a wide range of pharmaceuticals. Classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, often utilize anilines as key starting materials.

In a typical synthetic approach, this compound can be condensed with β-dicarbonyl compounds or α,β-unsaturated aldehydes and ketones to form the quinoline ring system. The substituents on the aniline ring become incorporated into the final quinoline structure, thereby influencing its physical, chemical, and biological properties. The presence of the chloro, ethoxy, and fluoro groups on the resulting quinoline scaffold can significantly impact its therapeutic potential. For instance, halogenated quinolines have been shown to possess a range of biological activities.

| Reaction Type | Reactant | Resulting Heterocycle |

| Combes synthesis | β-diketone | Substituted quinoline |

| Doebner-von Miller reaction | α,β-unsaturated aldehyde/ketone | Substituted quinoline |

| Friedländer synthesis | β-ketoester | Substituted quinoline |

This table illustrates common synthetic routes to quinoline derivatives where a substituted aniline like this compound can be a key starting material.

Beyond quinolines, this compound is a valuable precursor for the synthesis of other important heterocyclic systems such as pyrrolopyrimidines and quinazolines. Pyrrolopyrimidines, also known as 7-deazapurines, are bicyclic heterocycles that are structurally related to purines and are found in some natural products and synthetic compounds with diverse biological activities. mdpi.com The synthesis of pyrrolopyrimidines can involve the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. Aniline derivatives can be utilized in multi-step sequences to build the pyrimidine portion of the scaffold. For example, a common strategy involves the reaction of a substituted aniline with a chloropyrimidine derivative. nih.gov

Quinazolines are another class of bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring. nih.gov They are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. cbijournal.com The synthesis of the quinazoline ring system often involves the reaction of an anthranilic acid derivative or a related aniline with a one-carbon source. While this compound is not a direct anthranilic acid analog, it can be chemically modified to participate in quinazoline-forming reactions. Alternatively, it can be used in condensation reactions with other reagents to construct the pyrimidine ring onto the existing benzene ring. The reactivity of the amino group is central to these cyclization strategies. researchgate.net For instance, 4-chloroquinazolines are key intermediates in the synthesis of various quinazoline derivatives due to the reactivity of the chlorine atom towards nucleophiles. researchgate.net

| Heterocyclic System | General Synthetic Approach |

| Pyrrolopyrimidines | Multi-step synthesis involving the construction of the pyrimidine ring. |

| Quinazolines | Condensation reactions to form the fused pyrimidine ring. |

This table summarizes the application of aniline derivatives in the synthesis of pyrrolopyrimidine and quinazoline scaffolds.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a wide range of structurally diverse small molecules from a common starting material. nih.govmdpi.com this compound is an excellent candidate for DOS due to its multiple, orthogonally reactive functional groups. A forward synthetic approach can be employed where this single intermediate is transformed into a library of compounds with varied molecular architectures. nih.gov

A DOS strategy utilizing this aniline could involve a series of branching reaction pathways. For example, the amino group could be initially acylated with a variety of carboxylic acids to introduce a first point of diversity. Subsequently, the halogen atoms could be subjected to different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a second set of diverse substituents. The ethoxy group could potentially be cleaved to a hydroxyl group, which could then be further functionalized.

By systematically exploring the reactivity of each functional group, a library of compounds with significant skeletal and appendage diversity can be generated. This approach allows for the efficient exploration of chemical space and increases the probability of identifying novel compounds with desired biological activities. nih.gov The goal of DOS is not just to create a large number of compounds, but to create a collection of molecules that are structurally distinct from one another. nih.gov

| Functional Group | Potential Reactions for DOS |

| Amino Group | Acylation, Sulfonylation, Alkylation, Diazotization |

| Chloro Atom | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |

| Fluoro Atom | Generally less reactive in cross-coupling than chlorine, but can participate in certain reactions |

| Ethoxy Group | Ether cleavage to hydroxyl, followed by further functionalization |

This table outlines potential synthetic transformations for each functional group of this compound in a diversity-oriented synthesis approach.

Future Research Directions and Emerging Areas in Academic Chemistry

Development of Novel and Efficient Synthetic Routes for 4-Chloro-3-ethoxy-2-fluoroaniline Derivatives

The development of novel and efficient synthetic routes to produce derivatives of this compound is a key area for future research. While general methods for the synthesis of substituted anilines are well-established, such as the reduction of corresponding nitroarenes or palladium-catalyzed amination reactions, the focus for this specific scaffold will be on achieving high yields and selectivity for a diverse range of derivatives.

Future synthetic efforts could explore:

Late-stage functionalization: Developing methods for the selective introduction of various functional groups onto the aniline (B41778) ring or the amino group of this compound itself. This would allow for the rapid generation of a library of derivatives for screening purposes.

Flow chemistry approaches: Utilizing microreactor technology to perform reactions under precisely controlled conditions, potentially improving yields, safety, and scalability of derivatization reactions.

Biocatalysis: Employing enzymes to catalyze specific transformations on the this compound scaffold, offering a green and highly selective alternative to traditional chemical methods.

Research in this area would be instrumental in unlocking the full potential of this compound as a versatile building block.

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict the reactivity and physicochemical properties of molecules like this compound, thereby guiding experimental work. Future research in this domain would likely involve:

Density Functional Theory (DFT) Calculations: To model the electronic structure and predict properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information can provide insights into the molecule's reactivity towards electrophiles and nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be developed to predict biological activity or other properties. This can help in prioritizing the synthesis of the most promising analogs. nih.gov

Molecular Dynamics (MD) Simulations: To study the conformational landscape of this compound and its derivatives, as well as their interactions with biological targets such as enzymes or receptors.

These computational studies can significantly accelerate the discovery and optimization of new functional molecules based on this scaffold.

Exploration of New Reaction Pathways and Mechanistic Insights

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new synthetic applications. Future research should focus on:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the aniline ring. The interplay of the activating amino and ethoxy groups with the deactivating chloro and fluoro substituents will determine the preferred positions of substitution. libretexts.org

Nucleophilic Aromatic Substitution: Exploring the possibility of displacing the halogen substituents under specific reaction conditions, which could open up avenues for further derivatization.

Oxidative Coupling Reactions: Studying the polymerization of this compound to form novel conductive polymers, a field where aniline derivatives have shown significant promise.

Detailed kinetic and mechanistic studies, potentially employing techniques like in-situ spectroscopy and computational modeling, will be essential to elucidate the intricacies of these reactions.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The systematic design and synthesis of analogs of this compound are fundamental to establishing clear structure-reactivity relationships (SRR). This is particularly relevant in the context of medicinal chemistry, where substituted anilines are common scaffolds in kinase inhibitors and other therapeutic agents.

Future work in this area would involve:

Modification of Substituents: Systematically varying the chloro, ethoxy, and fluoro groups to understand their individual and collective impact on the molecule's properties and reactivity. For example, replacing the ethoxy group with other alkoxy or aryloxy groups, or substituting the halogens with other electron-withdrawing or -donating groups.

Derivatization of the Amino Group: Synthesizing a series of amides, sulfonamides, or other derivatives from the aniline nitrogen to explore how these modifications influence biological activity and physicochemical properties.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar steric and electronic properties to fine-tune its characteristics.

The data generated from these SRR studies will be invaluable for the rational design of new molecules with tailored properties for specific applications.

Q & A

Q. What mechanistic insights explain unexpected byproducts in nucleophilic aromatic substitution (NAS) reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.